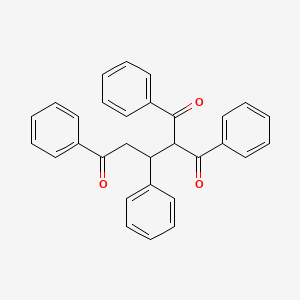
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is a complex organic compound with the molecular formula C23H20O2. It is also known as 1,3,5-triphenyl-1,5-pentanedione. This compound is characterized by the presence of three phenyl groups and two carbonyl groups, making it a diketone. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- can be synthesized through several methods. One common method involves the addition of α-hydroxy- or α-acetoxyacetophenone to chalcone. The reaction typically takes place in the presence of a base, such as sodium hydroxide, and under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- involves its interaction with various molecular targets. The compound’s diketone groups can form hydrogen bonds and interact with nucleophiles, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-2-methylidene-1,5-pentanedione: Similar structure but with a methylidene group.
1,3,5-Triphenyl-1,5-pentanedione: Lacks the benzoyl group present in 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-.
Uniqueness
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
21225-52-5 |
|---|---|
Molecular Formula |
C30H24O3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-benzoyl-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C30H24O3/c31-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28(29(32)24-17-9-3-10-18-24)30(33)25-19-11-4-12-20-25/h1-20,26,28H,21H2 |
InChI Key |
ZFEHTAPXSQRSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


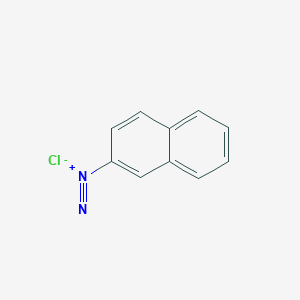
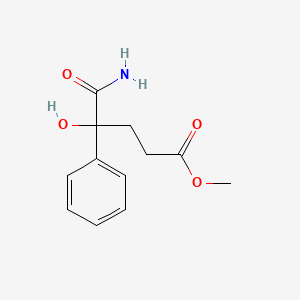
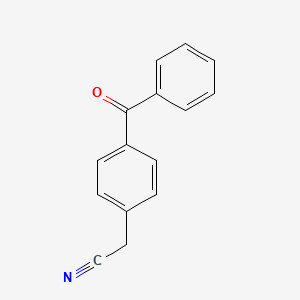



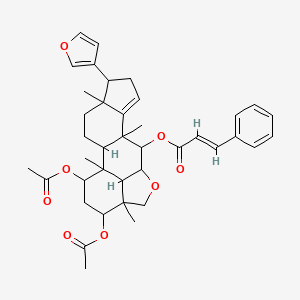

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
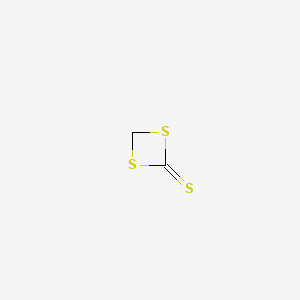
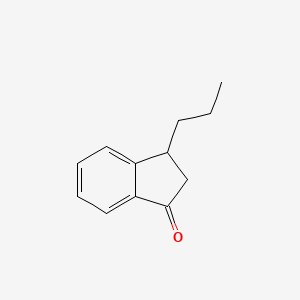
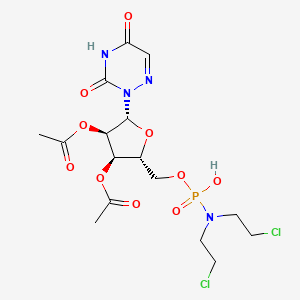
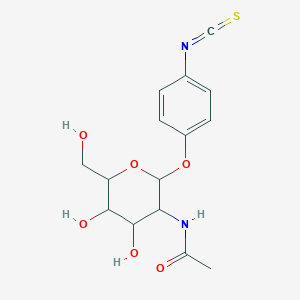
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
